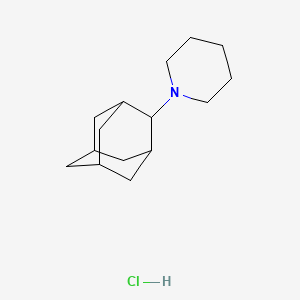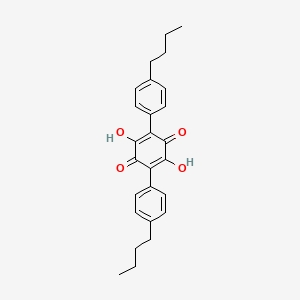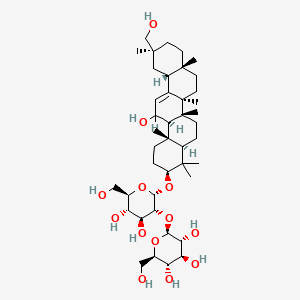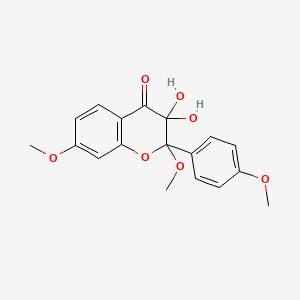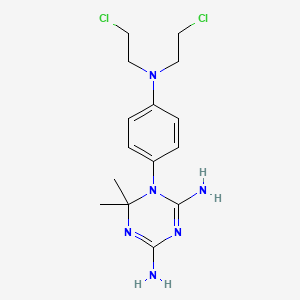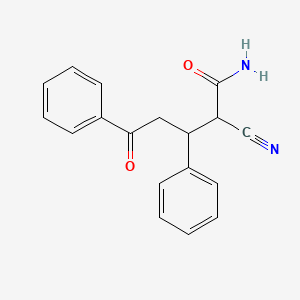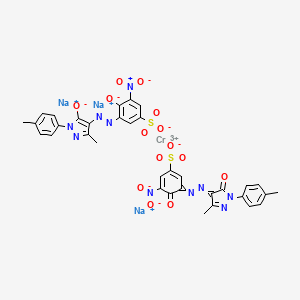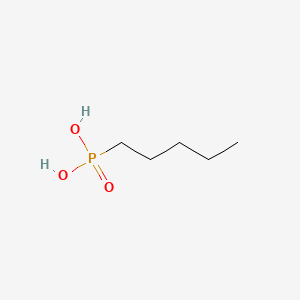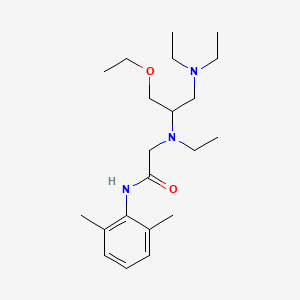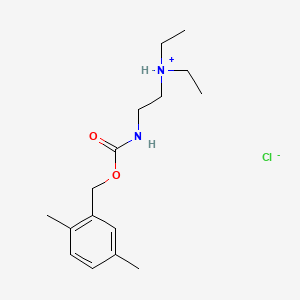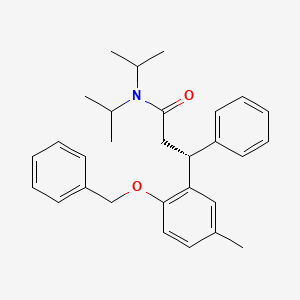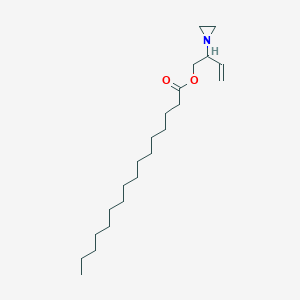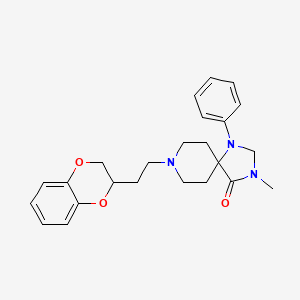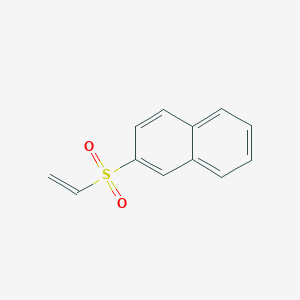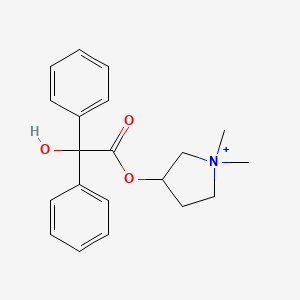
Benzopyrronium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzopyrronium is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. It is characterized by its unique structure, which includes a benzene ring fused with a pyrazole ring. This compound has garnered significant interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Benzopyrronium can be synthesized through several methods. One common approach involves the cyclization of hydrazones with carbonyl compounds under acidic or basic conditions. Another method includes the use of transition-metal catalysts to facilitate the formation of the pyrazole ring. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process that includes the preparation of intermediate compounds followed by cyclization. The use of continuous flow reactors and automated systems has improved the efficiency and scalability of its production. Industrial methods also focus on optimizing yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions: Benzopyrronium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents such as sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups on the benzene or pyrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nitrating agents; reactions often require catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in synthetic applications or as intermediates in pharmaceutical synthesis.
科学研究应用
Benzopyrronium has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: this compound derivatives have shown potential as bioactive compounds with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
作用机制
The mechanism of action of benzopyrronium involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, this compound derivatives have been found to inhibit acetylcholine receptors, which play a role in neurotransmission. This inhibition can result in various physiological effects, making it useful in treating conditions like hyperhidrosis and chronic obstructive pulmonary disease (COPD).
相似化合物的比较
Pyridine: A six-membered ring with one nitrogen atom, commonly used as a solvent and reagent in organic synthesis.
Pyrrole: A five-membered ring with two nitrogen atoms, known for its role in the synthesis of pharmaceuticals and agrochemicals.
属性
CAS 编号 |
765836-13-3 |
|---|---|
分子式 |
C20H24NO3+ |
分子量 |
326.4 g/mol |
IUPAC 名称 |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C20H24NO3/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,13-15H2,1-2H3/q+1 |
InChI 键 |
DKSDLGLRESJFOT-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


